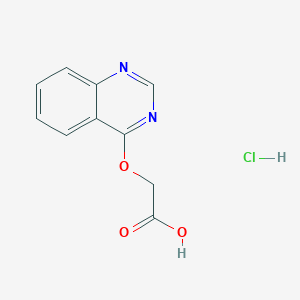

(Quinazolin-4-yloxy)-acetic acid hydrochloride

Overview

Description

(Quinazolin-4-yloxy)-acetic acid hydrochloride (CAS: 842959-64-2) is a quinazoline derivative characterized by a heterocyclic quinazoline core linked to an acetic acid moiety via an oxygen bridge, with a hydrochloride counterion. Its structural features include:

- Quinazoline framework: A fused bicyclic aromatic system (benzene + pyrimidine) that enables π-π stacking and hydrophobic interactions.

- Acetic acid group: Enhances solubility in polar solvents (e.g., water, ethanol) through ionic interactions and hydrogen bonding .

This compound exhibits reactivity in nucleophilic substitution reactions due to electron-deficient regions on the quinazoline ring, making it a versatile intermediate in pharmaceutical and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinazolin-4-yloxy)-acetic acid hydrochloride typically involves the reaction of quinazoline derivatives with acetic acid and hydrochloric acid. One common method includes the use of a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient for constructing the quinazoline framework.

Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale reactions under controlled conditions. Methods such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are commonly used . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Quinazolin-4-yloxy)-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (Quinazolin-4-yloxy)-acetic acid hydrochloride is its antimicrobial properties. Studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study Insights

- A study involving the synthesis of metal complexes with (Quinazolin-4-yloxy)-acetic acid showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The complexes were characterized using various techniques, including infrared spectroscopy and nuclear magnetic resonance, confirming their structural integrity and biological efficacy .

- Another investigation highlighted that the synthesized quinazolinone derivatives exhibited notable antimicrobial effects, with some compounds showing higher activity than standard antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Research Findings

- A study evaluated several quinazolinone derivatives for their ability to inhibit human tumor cell lines. Notably, compounds derived from (Quinazolin-4-yloxy)-acetic acid demonstrated moderate to high cytotoxicity against leukemia and breast cancer cell lines .

- The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, making these compounds promising candidates for further development as anticancer agents.

Synthesis of Metal Complexes

The ability to form metal complexes is another significant aspect of this compound's applications. These complexes often exhibit enhanced biological activities compared to their parent compounds.

Characterization and Biological Evaluation

- Metal complexes synthesized from (Quinazolin-4-yloxy)-acetic acid have undergone extensive characterization through elemental analysis, thermal analysis, and spectroscopic methods. The resulting complexes have shown improved antibacterial and antifungal activities compared to the free ligand .

- For instance, metal complexes with transition metals like Co(II) and Cu(II) have been reported to possess strong antimicrobial properties due to synergistic effects between the metal ions and the organic ligand .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Quinazolin-4-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (Quinazolin-4-yloxy)-acetic acid hydrochloride and analogous compounds:

Key Research Findings

Quinazoline Derivatives

- 4-Chloro-6-acetoxy-7-methoxyquinazoline hydrochloride (): The chloro and methoxy groups reduce solubility compared to the target compound but enhance stability in acidic conditions. Its safety data sheet highlights stringent handling requirements, suggesting higher toxicity risks .

- N’-(Substituted benzylidene) acetohydrazide derivatives (): These compounds exhibit antimicrobial activity against E. coli and S. aureus, attributed to the bromo-phenyl group enhancing lipophilicity and membrane penetration. The acetohydrazide moiety enables Schiff base formation, a critical step in bioactive compound synthesis .

Non-Quinazoline Analogues

- Coumarin-based hydrazides (): The coumarin lactone ring imparts fluorescence properties, distinguishing these compounds from quinazoline derivatives in imaging applications. However, their lower solubility limits biological use .

- Pyrazole-acetic acid derivatives (): The pyrazole ring’s smaller size and amino group enable coordination with metal ions, suggesting applications in catalysis or metallodrugs. Their purity (95%) and moderate solubility make them suitable for lab-scale synthesis .

Solubility and Reactivity Trends

- Solubility : Compounds with polar groups (e.g., morpholine in , acetic acid in ) exhibit higher solubility. Hydrophobic substituents (e.g., bromo-phenyl in ) reduce solubility but enhance bioavailability.

- Reactivity : Quinazoline derivatives undergo nucleophilic substitutions, while coumarin and pyrazole analogues favor cyclization or coordination reactions.

Biological Activity

(Quinazolin-4-yloxy)-acetic acid hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activities, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of Quinazoline Derivatives

Quinazolines are nitrogen-containing heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied biological activities. The specific compound this compound is noted for its potential as an enzyme inhibitor and its involvement in several cellular processes, including anti-cancer, anti-inflammatory, and anti-bacterial activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes implicated in disease processes. This inhibition can alter cellular signaling pathways and affect tumor growth and inflammation.

- Targeted Pathways : It may influence pathways related to cancer cell proliferation and survival, particularly through interactions with kinases such as EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases .

1. Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of quinazoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.096 | EGFR Inhibition |

| A549 (Lung) | 2.09 | Cytotoxicity |

| HepG2 (Liver) | 2.08 | Cytotoxicity |

These findings suggest that the compound may serve as a potent anticancer agent by inhibiting key pathways involved in tumor growth .

2. Anti-Inflammatory Properties

Research has indicated that quinazoline derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α:

| Compound | Concentration | TNF-α Inhibition (%) |

|---|---|---|

| G1 | 10 µM | 85 |

| Standard Drug | 10 µM | 75 |

This data highlights the potential of this compound as an anti-inflammatory agent .

3. Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored, with findings suggesting effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that the compound may be a candidate for further development as an antibacterial agent .

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-468 breast cancer cells, this compound was shown to induce apoptosis and cell cycle arrest at the G1 phase. Pharmacokinetic studies indicated effective tumor reduction without significant toxicity, underscoring its therapeutic potential in breast cancer management .

Case Study 2: Inflammatory Disease

A clinical trial assessed the efficacy of quinazoline derivatives in patients with inflammatory diseases. Results showed a significant reduction in inflammatory markers and improvement in clinical symptoms after treatment with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Quinazolin-4-yloxy)-acetic acid hydrochloride, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution of quinazolin-4-ol with chloroacetic acid derivatives, followed by hydrochloric acid salt formation. For example, refluxing quinazolin-4-ol with chloroacetyl chloride in dry acetone in the presence of anhydrous K₂CO₃ (analogous to methods in ).

- Validation : Purity should be confirmed via HPLC (≥95%) and spectral characterization (¹H/¹³C NMR, FTIR). For NMR, key signals include the quinazoline aromatic protons (δ 7.5–8.5 ppm) and the acetic acid methylene group (δ 4.2–4.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- FTIR : Confirm the presence of C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) from the quinazoline ring.

- NMR : Assign protons and carbons in the quinazoline and acetic acid moieties.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~ 253.2 g/mol).

- Reference Standards : Compare with spectral databases or synthesized analogs (e.g., quinoline derivatives in ) .

- Reference Standards : Compare with spectral databases or synthesized analogs (e.g., quinoline derivatives in ) .

Q. How can researchers assess the compound’s stability under different storage conditions?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., free quinazoline or acetic acid). Store in airtight, light-resistant containers at –20°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables:

- Solvent : Compare acetone (polar aprotic) vs. DMF (high polarity).

- Catalyst : Evaluate K₂CO₃ vs. triethylamine for base efficiency.

- Temperature : Test reflux (60–80°C) vs. microwave-assisted synthesis (shorter reaction time).

- Data : Target ≥80% yield with ≤5% impurities. Refer to flux analysis in for metabolic pathway analogies .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays)?

- Troubleshooting Steps :

Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times.

Control Solvents : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.

Validate Mechanisms : Confirm target engagement (e.g., kinase inhibition) via Western blot or enzymatic assays.

- Case Study : Analogous quinazoline derivatives showed variability due to solubility issues; pre-solubilize in PEG-400 for consistency .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding to EGFR or HER2 kinases (common quinazoline targets).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS software).

- Validation : Compare with experimental IC₅₀ data and mutational studies (e.g., ’s metabolic network analysis) .

Q. Key Considerations

- Data Reproducibility : Document batch-to-batch variability (e.g., ±5% yield).

- Ethical Compliance : Follow institutional guidelines for toxicity studies (e.g., ’s forensic/research use warnings).

- Interdisciplinary Collaboration : Combine synthetic chemistry with proteomics () or metabolomics for mechanistic insights.

Properties

IUPAC Name |

2-quinazolin-4-yloxyacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3.ClH/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10;/h1-4,6H,5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGCGYPJHKQIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.